6-Thioxanthosine
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Overview
Description
6-Thioxanthosine is a sulfur-containing purine nucleoside analog. It is structurally similar to xanthosine but with a sulfur atom replacing the oxygen atom at the 6-position. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Thioxanthosine can be synthesized through several methods. One common approach involves the thiation of xanthosine. For instance, xanthosine can be treated with phosphorus pentasulfide in pyridine to yield this compound . Another method involves the conversion of 6-mercaptopurine to this compound through a series of reactions, including the formation of this compound-5-monophosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Thioxanthosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimers and ultimately allantoin as the major final product.
Substitution: The sulfur atom at the 6-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major product formed from the oxidation of this compound is allantoin.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
6-Thioxanthosine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-thioxanthosine involves its conversion to this compound-5-phosphate, which inhibits inosine monophosphate dehydrogenase. This inhibition disrupts the synthesis of guanine nucleotides, affecting cellular processes such as DNA and RNA synthesis . Additionally, its interaction with xanthine oxidase can lead to the formation of reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Thioxanthine: A sulfur-containing purine derivative known for its oxidation reactions and potential as a bronchodilator.
6-Thioguanine: Another thiopurine analog used in the treatment of certain cancers and inflammatory diseases.
6-Thioinosine: A related compound with similar biological activities and applications.
Uniqueness
6-Thioxanthosine is unique due to its specific sulfur substitution at the 6-position, which imparts distinct chemical and biological properties. Its ability to inhibit inosine monophosphate dehydrogenase and interact with xanthine oxidase sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H12N4O5S |
---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one |
InChI |
InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
NWYWQXDBECLBTR-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=S |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=S |
Origin of Product |
United States |
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